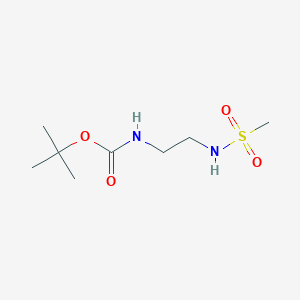

N-BOC-N'-Mesyl ethylenediamine

Beschreibung

Significance of Protected Diamine Scaffolds in Organic Synthesis

Protected diamine scaffolds are fundamental building blocks in organic chemistry, prized for their role in constructing molecules with diverse functions and complex architectures. Diamines, particularly the simple ethylenediamine (B42938) unit, are prevalent motifs in biologically active compounds and serve as versatile ligands in catalysis. chemimpex.comambeed.com The protection of the nitrogen atoms is a critical strategy that prevents their inherent nucleophilicity and basicity from interfering with reactions elsewhere in a molecule, allowing for controlled and selective chemical transformations.

In medicinal chemistry, these scaffolds are integral to the design of therapeutic agents. They are commonly found in ligands for G-protein coupled receptors (GPCRs) and as core components of enzyme inhibitors. nih.gov The ability to introduce conformational constraints into a diamine scaffold is a particularly valuable strategy in drug discovery, as it helps in probing the specific spatial requirements of a protein's binding site to optimize ligand affinity and selectivity. rsc.org

The use of orthogonally protected diamines, such as N-BOC-N'-Mesyl ethylenediamine, offers a significant advantage. It allows for the sequential modification of each nitrogen atom, paving the way for the synthesis of unsymmetrical molecules and complex libraries of compounds for high-throughput screening. rsc.org This controlled, stepwise approach is essential for developing structure-activity relationships (SAR) and fine-tuning the properties of drug candidates.

Overview of Research Trajectories for this compound Analogs

While direct publications focusing exclusively on this compound are limited, the research trajectory is clearly illuminated by the extensive use of its close analogs in high-impact research, particularly in drug discovery and complex molecule synthesis. These studies validate the synthetic utility of the Boc/sulfonyl-protected ethylenediamine motif as a key building block.

A significant area of application is in the development of novel therapeutics. In one study, researchers designed and synthesized potent inhibitors of farnesyltransferase, an enzyme implicated in cancer, using an ethylenediamine scaffold. nih.gov The synthesis began with mono-N-Boc-ethylenediamine, which was then sulfonylated on the free nitrogen. This intermediate, an analog of this compound, was further elaborated to create a library of potential anti-cancer agents. nih.gov Similarly, research into new inhibitors for the Respiratory Syncytial Virus (RSV) fusion protein involved the synthesis of complex molecules containing both a tert-butyl carbamate (B1207046) and a (methanesulfonyl)amino moiety, underscoring the value of this protected diamine combination in constructing novel antiviral compounds. jst.go.jp

The synthesis of tert-butyl 2-(methylsulfonamido)ethylcarbamate—the precise structure of this compound—has been reported as an intermediate in a synthetic sequence exploring the chemoselective alkynylation of N-sulfonylamides. guidechem.com This demonstrates its role as a stable, well-defined building block for constructing more complex chemical structures.

Furthermore, these scaffolds are not limited to pharmaceuticals. They are employed in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA with applications in diagnostics and genetic research. guidechem.com The orthogonally protected diamine allows for the controlled assembly of the PNA backbone. The use of mono-Boc-ethylenediamine is also noted in the development of PROTACs (PROteolysis TArgeting Chimeras), an emerging therapeutic modality designed to degrade specific disease-causing proteins.

Table 2: Selected Research Applications of N-Boc-N'-Sulfonyl Ethylenediamine Analogs

| Research Area | Analog/Motif Used | Application/Significance | Reference |

|---|---|---|---|

| Anticancer Agents | Mono-N-Boc-ethylenediamine sulfonylated with various sulfonyl chlorides. | Served as a core scaffold for synthesizing farnesyltransferase inhibitors to target cellular processes involved in cancer. | nih.gov |

| Antiviral Drug Discovery | Combined tert-butyl carbamate and (methanesulfonyl)amino groups. | Used in the synthesis of novel inhibitors against the Respiratory Syncytial Virus (RSV) fusion protein. | jst.go.jp |

| Synthetic Methodology | tert-Butyl 2-(methylsulfonamido)ethylcarbamate. | Utilized as a key intermediate to study the chemoselective reactions of N-sulfonylamides. | guidechem.com |

| PROTAC Development | N-Boc-Ethylenediamine derivatives. | Used as linkers in the synthesis of PROTACs for targeted protein degradation. |

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRDGAKDKNAPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677717 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190044-23-5 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of N Boc N Mesyl Ethylenediamine Analogs

N-Boc Deprotection Strategies in Mesyl-Protected Systems

The removal of the Boc group is a common and critical step in synthetic sequences involving N-BOC-N'-Mesyl ethylenediamine (B42938) analogs. The selection of the deprotection method is crucial to ensure the integrity of the acid-stable mesyl group and other sensitive functionalities that may be present in the molecule.

Acid-Mediated Cleavage of the Boc Group

The acid-lability of the Boc group is its most exploited feature for deprotection. Strong acids are typically employed to effect the cleavage of the tert-butyl carbamate (B1207046), proceeding through a mechanism involving the formation of a stable tert-butyl cation.

Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, and hydrochloric acid (HCl) in various organic solvents such as dioxane or ethyl acetate (B1210297). The reaction is typically rapid and efficient at room temperature. For substrates sensitive to strong acids, milder conditions such as aqueous phosphoric acid or p-toluenesulfonic acid can be employed. The general reaction is depicted below:

Reaction: R-NHBoc + HX → R-NH₃⁺X⁻ + isobutylene (B52900) + CO₂

A key consideration in the deprotection of N-BOC-N'-Mesyl ethylenediamine analogs is the stability of the N-mesyl group under these acidic conditions. The N-S bond in sulfonamides is generally stable to acidic hydrolysis, allowing for the selective removal of the Boc group without affecting the mesyl protection.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | 4M HCl in dioxane, RT |

| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Aqueous H₃PO₄ in THF, heat |

| p-Toluenesulfonic Acid | Various | Catalytic or stoichiometric, RT to heat |

Catalytic Deprotection Methodologies

To circumvent the use of stoichiometric amounts of strong acids and to enhance selectivity, various catalytic methods for N-Boc deprotection have been developed. These approaches often offer milder reaction conditions and easier work-up procedures.

Heterogeneous solid acid catalysts provide a green and efficient alternative for N-Boc deprotection. Zeolites, such as H-BEA, have been shown to effectively catalyze the removal of the Boc group in a continuous flow reactor. nih.gov This method often requires elevated temperatures but allows for straightforward product separation from the reusable catalyst. nih.govnih.gov The efficiency of these catalysts can be attributed to their Brønsted acid sites. nih.gov

| Catalyst | Solvent | Temperature | Key Advantage |

| H-BEA Zeolite | THF | ~140°C (in flow) | Continuous process, catalyst reusability nih.govnih.gov |

| Montmorillonite K10 | Non-polar solvents | Varies | Mild conditions, heterogeneous |

Iron(III) salts, such as iron(III) chloride (FeCl₃), have emerged as inexpensive, abundant, and environmentally benign catalysts for the selective cleavage of the N-Boc group. sigmaaldrich.commasterorganicchemistry.comacs.org This method is particularly advantageous as it is highly selective for the Boc group in the presence of other protecting groups like Cbz. acs.org The catalytic cycle is believed to involve the Lewis acidic iron(III) center coordinating to the carbonyl oxygen of the Boc group, facilitating its cleavage. The reaction can often be carried out under mild conditions and in a variety of solvents. sigmaaldrich.commasterorganicchemistry.comacs.org

| Catalyst | Additive(s) | Solvent | Yield |

| FeCl₃ | None | Acetonitrile | High |

| Fe(NO₃)₃·9H₂O | None | Acetonitrile | High |

| Fe(acac)₃ | TMSCl | Acetonitrile | >99% acs.org |

Microwave-Assisted Deprotection Techniques

Microwave irradiation has been demonstrated to significantly accelerate the deprotection of N-Boc groups. nih.govresearchgate.net This technique can be applied under both acidic and basic conditions. For instance, silica (B1680970) gel can be used as a solid support to effect Boc cleavage under microwave irradiation in the absence of a solvent, offering a rapid and clean procedure. nih.govresearchgate.net Additionally, mild basic conditions, such as K₃PO₄·H₂O in methanol (B129727), can be employed for the microwave-assisted deprotection of secondary Boc-protected amines. researchgate.net

| Conditions | Reagent/Support | Time | Key Feature |

| Solvent-free | Silica Gel | 1-5 min | Rapid, clean, avoids bulk solvents nih.govresearchgate.net |

| Basic | K₃PO₄·H₂O in MeOH | Short | Mild basic conditions researchgate.net |

Reactions Involving the Mesyl Amine Functionality

The mesyl group is a robust protecting group, generally stable to a wide range of reaction conditions, including acidic and many reductive conditions. However, the N-H proton of the mesyl amine is acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen center.

Once the Boc group is removed from this compound, the resulting N-mesyl ethylenediamine presents a primary amine for further derivatization. The sulfonamide nitrogen, however, is generally less nucleophilic than a free amine. Reactions such as N-alkylation and N-acylation can be achieved at the more nucleophilic primary amine, while the mesylated nitrogen remains protected.

Furthermore, the mesyl group itself can be involved in certain chemical transformations. For instance, under specific conditions, N-mesyl groups can participate in intramolecular cyclization reactions or act as directing groups in C-H activation chemistry. While the N-S bond is strong, cleavage of the mesyl group can be achieved under specific reductive conditions, although this is less common than Boc deprotection. The stability of the N-mesyl group to hydrolysis is a notable feature.

Subsequent derivatization of the primary amine of N-mesyl ethylenediamine can be readily achieved. For example, N-alkylation with various alcohols can be performed using catalysts like CuO-NiO/γ-Al₂O₃. Similarly, N-acylation can be carried out using standard acylating agents to introduce a wide range of functional groups.

Nucleophilic Substitution Reactions

In analogs of this compound where the mesyl group is attached to oxygen, forming a sulfonate ester (e.g., 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate), the mesylate functions as an excellent leaving group in nucleophilic substitution reactions. The conversion of a hydroxyl group to a mesylate is a common strategy to activate an alcohol for substitution. masterorganicchemistry.com The strong electron-withdrawing nature of the methanesulfonyl group makes the corresponding anion, mesylate (CH₃SO₃⁻), a very stable and weak base, facilitating its displacement by a wide range of nucleophiles. masterorganicchemistry.com

This S_N_2 reaction typically proceeds with an inversion of stereochemistry at the carbon center being attacked. The reaction is fundamental for introducing diverse functionalities onto the ethylenediamine scaffold. For instance, treatment of the mesylate with sodium azide (B81097) can introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry reactions. Other common nucleophiles include halides, cyanides, thiolates, and carbanions, each providing a pathway to a different class of compounds.

| Nucleophile | Reagent Example | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | Precursor to amines, triazoles (via click chemistry) |

| Halide | Lithium Bromide (LiBr) | Alkyl Halide | Intermediate for further substitutions, organometallic reactions |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Introduction of sulfur-containing moieties |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Chain extension, precursor to carboxylic acids and amines |

Mechanistic Studies of Mesyl Group Transformations

The transformation of an alcohol into a mesylate and its subsequent displacement is a two-step process. First, the alcohol reacts with methanesulfonyl chloride (MsCl), usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. masterorganicchemistry.com This reaction proceeds without altering the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com

The subsequent nucleophilic substitution reaction on the resulting alkyl mesylate predominantly follows a bimolecular (S_N_2) mechanism, especially for primary and secondary carbons. Key mechanistic features include:

Kinetics: The reaction is second-order, with the rate depending on the concentration of both the alkyl mesylate and the nucleophile.

Stereochemistry: The reaction proceeds with a complete inversion of configuration at the electrophilic carbon center, as the nucleophile attacks from the side opposite to the leaving group.

Leaving Group Ability: The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group. Its conjugate acid, methanesulfonic acid, is a strong acid, indicating the stability of the mesylate anion.

In some cases, particularly with hindered substrates or under conditions favoring ionization, an S_N_1 mechanism may compete, leading to a loss of stereochemical integrity through a carbocation intermediate. Elimination reactions (E2) can also be a competing pathway, especially with sterically hindered or strong bases.

Alkylation Reactions of Ethylenediamine Derivatives

Alkylation of the nitrogen atoms is a primary method for elaborating the ethylenediamine scaffold. In a differentially protected system like this compound, the site of alkylation can be precisely controlled.

One common strategy involves the selective removal of the acid-labile BOC group, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unveil a primary or secondary amine. researchgate.net This newly freed amine can then be selectively alkylated using various alkylating agents, such as alkyl halides or sulfates, while the mesyl-protected nitrogen remains unreactive. nih.gov

Alternatively, the nitrogen of the N-mesyl group (a sulfonamide) can also undergo alkylation. The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base (e.g., sodium hydride) to generate a potent nucleophile, which can then be alkylated. This approach allows for the introduction of a substituent onto the mesyl-protected nitrogen.

Reductive Amination Pathways for Scaffold Elaboration

Reductive amination, or reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ. wikipedia.org

For ethylenediamine derivatives, this pathway is typically accessed by first selectively deprotecting one of the nitrogens. For instance, starting with mono-BOC-protected ethylenediamine, the free primary amine is available to react with a wide array of aldehydes and ketones. rsc.orgresearchgate.net The reaction is commonly carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation. nih.gov

This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate, providing a direct route to secondary and tertiary amines. nih.govresearchgate.net

| Carbonyl Compound | Reducing Agent | Solvent | Resulting Amine |

|---|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride (STAB) | CH₂Cl₂ | N-benzyl amine |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol | N-isopropyl amine |

| Cyclohexanone | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) | N-cyclohexyl amine |

| Formaldehyde | Sodium triacetoxyborohydride (STAB) | CH₂Cl₂ | N-methyl amine |

Chemoselective Functionalization and Modification of Diamine Scaffolds

The true synthetic power of molecules like this compound lies in the differential reactivity of the two protected nitrogen atoms, which enables chemoselective functionalization. The BOC and mesyl groups are considered "orthogonal" protecting groups because they can be removed under very different conditions.

N-BOC Group: Stable to a wide range of nucleophilic and basic conditions but is easily cleaved under acidic conditions (e.g., TFA, HCl). researchgate.net

N-Mesyl Group: Extremely stable to acidic conditions and many reducing agents but can be cleaved under specific, often harsh, reductive conditions (e.g., dissolving metal reduction) or via nucleophilic attack if part of a sulfonate ester.

This orthogonality allows for a stepwise approach to building complex molecules. A typical synthetic sequence might involve:

Reaction at a Mesylate: If the analog is a sulfonate ester, a nucleophile can be introduced via an S_N_2 reaction, modifying one end of the scaffold.

BOC Deprotection: The BOC group is then selectively removed with acid to expose the other nitrogen atom.

Second Functionalization: The newly freed amine can undergo a separate transformation, such as alkylation, acylation, or reductive amination, without affecting the rest of the molecule. nih.gov

This strategy of sequential, controlled reactions is fundamental to constructing complex pharmaceutical agents and other advanced molecular structures where the precise placement of different functional groups on the diamine scaffold is critical for its ultimate function. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would be utilized to identify the different types of protons present in the N-BOC-N'-Mesyl ethylenediamine (B42938) molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling, would reveal the number of adjacent protons.

Table 1: Predicted ¹H NMR Data for N-BOC-N'-Mesyl ethylenediamine (Note: This table is predictive and not based on experimental data.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would be employed to analyze the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, with its chemical shift providing insight into its bonding and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| BOC (C(CH₃)₃) | ~28 |

| BOC (C(CH₃)₃) | ~80 |

| Mesyl (CH₃) | ~40 |

| CH₂ (ethylenediamine) | ~40-45 |

| CH₂ (ethylenediamine) | ~40-45 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. A COSY spectrum would reveal proton-proton coupling networks, confirming the ethylenediamine backbone structure. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement would allow for the determination of its elemental composition, providing strong evidence for the molecular formula C₈H₁₈N₂O₄S.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to further confirm the molecular structure. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would be analyzed to provide detailed structural information, confirming the presence and connectivity of the BOC, mesyl, and ethylenediamine moieties. Characteristic fragmentation patterns would include the loss of the tert-butyl group, the entire BOC group, and cleavage of the ethylenediamine backbone.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the analysis of this compound, facilitating everything from real-time reaction monitoring to the final assessment of purity and the profiling of trace impurities.

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions that synthesize or utilize this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase, chemists can visually track the consumption of starting materials and the formation of the desired product. derpharmachemica.comwiley-vch.de The choice of eluent is critical for achieving good separation between the spots. Common solvent systems for related N-Boc protected amines include mixtures of a non-polar solvent like hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) in varying ratios (e.g., 5% methanol in chloroform). derpharmachemica.comwiley-vch.de Completion of a reaction is indicated when the TLC spot corresponding to the limiting reactant is no longer detectable. wiley-vch.de This technique is also invaluable during the workup and purification stages, particularly for optimizing solvent systems for column chromatography.

Table 1: Representative TLC Systems for Monitoring N-Boc Protected Amines

| Mobile Phase Composition | Application Notes |

| Ethyl Acetate / Hexane | A versatile system for compounds of intermediate polarity; ratio is adjusted to achieve optimal spot separation (Rf values). |

| Methanol / Chloroform | Used for more polar compounds; a small percentage of methanol increases the eluting power significantly. derpharmachemica.com |

| Methanol / Dichloromethane (B109758) | Another common system, often used interchangeably with methanol/chloroform for similar applications. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the high-purity analysis of this compound. It provides both qualitative data, through the compound's characteristic retention time under specific conditions, and quantitative data, by measuring the peak area to determine purity or concentration.

Reversed-phase HPLC using a C18 column is a common method. researchgate.net A significant challenge in the analysis of ethylenediamine derivatives is their lack of a strong UV chromophore. To overcome this, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. researchgate.netresearchgate.net For instance, derivatizing agents like 1-naphthyl isothiocyanate can be used to induce UV activity, allowing for detection at wavelengths around 220 nm. researchgate.net Alternatively, reagents such as ortho-phthaldehyde (OPA) can be used to create a highly fluorescent derivative, enabling sensitive detection with a fluorescence detector. researchgate.net The method is validated for specificity, precision, accuracy, and linearity to ensure reliable results. researchgate.net

Table 2: Typical HPLC Method Parameters for Analysis of Derivatized Ethylenediamines

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., Waters Spherisorb ODS 2) researchgate.net |

| Mobile Phase | Gradient elution using a buffered aqueous phase (e.g., pH 3 ortho-phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). researchgate.net |

| Detection | UV-Vis Detector (e.g., 220 nm) after derivatization with a UV-active tag. researchgate.net |

| Fluorescence Detector (e.g., Ex: 330 nm, Em: 450 nm) after derivatization with a fluorescent tag like OPA. researchgate.net | |

| Quantitation | Based on the peak area relative to a standard of known concentration. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) and higher operating pressures. This results in significantly improved resolution, higher sensitivity, and faster analysis times. For a compound like this compound, which may be used as an intermediate in pharmaceutical synthesis, controlling impurity levels is critical. UHPLC is the ideal technique for trace impurity profiling, capable of detecting and quantifying process-related impurities or degradation products at levels that may be missed by standard HPLC. The enhanced resolution allows for the separation of structurally similar impurities from the main compound peak, ensuring a more accurate assessment of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. An IR spectrum of this compound would display characteristic absorption bands corresponding to its unique structural components. The key functional groups include the N-H bonds of the carbamate (B1207046) and sulfonamide, the carbonyl (C=O) of the BOC group, and the sulfonyl (S=O) of the mesyl group. libretexts.org The presence and position of these peaks provide confirmatory evidence of the compound's structure.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| N-H (Carbamate & Sulfonamide) | Stretch | 3100 - 3500 | Medium, can be broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to strong |

| C=O (BOC group) | Stretch | ~1710 | Strong, sharp |

| S=O (Mesyl group) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1140 - 1160 | Strong, sharp |

Advanced Spectroscopic Applications in Material Characterization

While standard spectroscopic techniques confirm the structure and purity of this compound itself, advanced spectroscopic methods are crucial for characterizing the materials and systems that incorporate this molecule. mdpi.com When this compound is used as a building block in the synthesis of more complex materials, such as polymers, biosensors, or pharmaceutical agents, these advanced techniques can provide unparalleled insight into their properties and behavior.

For example, if a derivative of this compound is incorporated into a biosensor, plasmonic nanospectroscopy could be used to enhance spectroscopic signals at the nanoscale, allowing for the highly sensitive detection of binding events. mdpi.com In the context of drug development, single-molecule spectroscopy (SMS) could be employed to study the dynamics and interactions of individual drug molecules derived from this compound with their biological targets in real time. mdpi.com These advanced methods move beyond simple structural identification to probe the functional characteristics and performance of the final materials.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of N-BOC-N'-Mesyl ethylenediamine (B42938). These methods model the molecule at the subatomic level, providing precise information about electron distribution and its influence on chemical properties.

Ab Initio Methods in Elucidating Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for mapping out potential reaction pathways for N-BOC-N'-Mesyl ethylenediamine. By calculating the potential energy surface, these methods can identify transition states and intermediates for reactions such as the derivatization of the primary amine or the cleavage of the BOC protecting group. This allows for a theoretical prediction of reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions. For instance, calculations could predict the energy barriers for nucleophilic substitution at the primary amine, guiding the choice of reagents and catalysts.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it suitable for studying molecules of the size of this compound. DFT calculations are instrumental in predicting a range of molecular properties.

Key Molecular Properties Predicted by DFT:

| Property | Description |

| Electronic Energy | The total energy of the molecule in its ground electronic state, crucial for determining stability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Density | The distribution of electrons around the molecule, which helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Molecular Modeling and Simulation Approaches for Conformational Analysis

The flexible ethylenediamine backbone of this compound allows it to adopt various conformations, which can significantly impact its reactivity and interaction with other molecules. Molecular modeling and simulation techniques are employed to explore the conformational landscape of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated. This analysis reveals the most stable low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might bind to a biological target or a catalyst.

Mechanistic Investigations of Derivatization Reactions

Computational methods are pivotal in elucidating the detailed mechanisms of derivatization reactions involving this compound. For example, when the primary amine undergoes acylation or alkylation, theoretical calculations can model the step-by-step process. This includes the formation of the initial reactant complex, the transition state of the nucleophilic attack, and the final product. By analyzing the geometries and energies of these structures, researchers can gain a deeper understanding of the factors that control the reaction's selectivity and efficiency. These insights are critical for designing more effective synthetic protocols.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. Quantum mechanical calculations can simulate various types of spectra for this compound, which can then be compared with experimental results for validation of the computed structure and properties.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants, which provide detailed information about the chemical environment of the atoms. |

| UV-Visible | Electronic transition energies and oscillator strengths, which predict the absorption of light by the molecule. |

This correlation between theoretical and experimental data provides a powerful tool for structural elucidation and confirmation.

Computational Design of Functional Derivatives and Analogs

The insights gained from computational studies on this compound can be leveraged for the rational design of new functional derivatives and analogs. By modifying the parent structure in silico—for example, by substituting the mesyl group or altering the linker—and then recalculating the key molecular properties, it is possible to screen a large number of potential candidates for desired characteristics. This approach can accelerate the discovery of new molecules with enhanced reactivity, improved selectivity, or specific binding affinities, making it a valuable tool in medicinal chemistry and materials science.

Applications of N Boc N Mesyl Ethylenediamine and Its N Boc Ethylenediamine Precursor in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecule Synthesis

The utility of N-Boc protected ethylenediamines lies in their capacity to introduce a precisely defined two-carbon diamine linker into larger molecular frameworks. This capability is fundamental to the construction of a wide array of complex and bioactive molecules where spacing and orientation of functional groups are critical for activity.

Peptide Nucleic Acid (PNA) Monomer Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine units. This modification imparts PNAs with unique properties, including high binding affinity to complementary nucleic acid strands and resistance to enzymatic degradation.

N-Boc-ethylenediamine is a crucial starting material for the synthesis of the PNA backbone. The synthesis of PNA monomers typically involves the use of protecting groups to prevent unwanted side reactions, with the Boc group being a common choice for protecting the amino functionality of the N-(2-aminoethyl)glycine unit. nih.gov A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a key intermediate for PNA monomers, is achieved through the reductive alkylation of N-Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate. sigmaaldrich.com This method provides the desired product in high yield and purity without the need for chromatography. sigmaaldrich.com The Boc group is stable during the coupling of nucleobases but can be readily removed under acidic conditions to allow for the sequential addition of further monomers to the growing PNA chain. biosearchtech.comresearchgate.net

| Component | Role in PNA Monomer Synthesis |

| N-Boc-ethylenediamine | Provides the core N-(2-aminoethyl) fragment of the PNA backbone. |

| Ethyl glyoxylate hydrate | Reacts with N-Boc-ethylenediamine to form the glycine (B1666218) portion of the backbone. |

| Boc Protecting Group | Protects the terminal amine during monomer synthesis and coupling reactions. |

| Nucleobase | The information-carrying component (Adenine, Guanine, Cytosine, Thymine) attached to the backbone. |

Preparation of Functionalized Amino Acid and Peptide Derivatives

In peptide chemistry, N-Boc-ethylenediamine serves as a versatile linker to create novel amino acid and peptide derivatives. chemimpex.com The free primary amine of N-Boc-ethylenediamine can be coupled with the carboxylic acid of an N-protected amino acid (e.g., Boc-phenylalanine) using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.com This reaction forms a dipeptide-like analogue. Subsequent removal of both Boc groups yields a functionalized diamine with a peptide character, which can be used as a chelating agent for radiopharmaceuticals or as a building block for larger peptidomimetics. derpharmachemica.com This strategy allows for the introduction of an ethylenediamine (B42938) spacer, which can influence the biological activity and pharmacokinetic properties of the final peptide derivative.

Synthesis of Advanced Fluorophores and Dyes (e.g., BODIPY dyes)

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent compounds known for their excellent photophysical properties, such as high quantum yields and photostability. sigmaaldrich.com The modification of the core BODIPY structure allows for the fine-tuning of these properties and the introduction of reactive handles for conjugation to biomolecules. N-Boc-ethylenediamine has been employed as a building block in the synthesis of complex, functionalized BODIPY dyes. For instance, it has been used in the chemical synthesis of a tripod BODIPY dye, where the diamine structure allows for the creation of multivalent fluorescent probes. sigmaaldrich.com The Boc-protected amine can be carried through several synthetic steps before being deprotected to allow for conjugation or further structural elaboration.

Formation of Macrocyclic Polyamines and Chelating Agents

Macrocyclic polyamines are cyclic compounds containing multiple nitrogen atoms that are highly effective as ligands for a wide range of metal ions. researchgate.net Their synthesis often relies on the cyclization of linear precursors. The use of N-protected diamines, such as those bearing tosyl (Ts), mesyl (Ms), or Boc groups, is a common strategy to control the cyclization reaction and prevent polymerization. royalsocietypublishing.org For example, a Ts-protected ethylenediamine disodium (B8443419) salt can undergo a one-step ring-closing reaction with a dihalide to form a tetraazamacrocycle. royalsocietypublishing.org Similarly, N-Boc-ethylenediamine can be incorporated into linear polyamine chains which are then cyclized to form macrocycles. The Boc groups can be removed post-cyclization to yield the free macrocyclic polyamine. These compounds are important as chelating agents in medical imaging (e.g., MRI contrast agents), as catalysts, and for ion sensing. sigmaaldrich.comresearchgate.net

Precursors for Guanidine (B92328) and Heterocyclic Compounds

The differential reactivity of N-Boc-ethylenediamine makes it a valuable precursor for the synthesis of various heterocyclic compounds. Diamine precursors are often used to construct complex ring systems like imidazolidines. The Boc-protected amine remains unreactive while the free primary amine undergoes an initial coupling or condensation reaction. Subsequent deprotection of the Boc group unmasks the second amine, which can then participate in an intramolecular cyclization to form the heterocyclic ring.

Furthermore, the free amine of N-Boc-ethylenediamine or N-BOC-N'-Mesyl ethylenediamine can be converted into a guanidine group. Guanidines are a common functional group in biologically active natural products and pharmaceuticals. orgsyn.org A standard method for this transformation is the reaction of the primary amine with a guanidinylating agent, such as N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent). nih.gov This reaction introduces a di-Boc-protected guanidine moiety, which can be deprotected under acidic conditions. nih.gov This approach allows for the early-stage introduction of the guanidine functionality in the synthesis of complex targets. nih.gov

Intermediates in Pharmaceutical and Bioactive Compound Development

N-Boc-ethylenediamine and its derivatives are key intermediates in the synthesis of a wide range of pharmaceutical agents. chemimpex.comchemimpex.com Their role as protected diamine building blocks allows for sequential functionalization, which is fundamental to constructing the intricate molecular scaffolds found in many therapeutic agents.

A prominent example is the development of farnesyltransferase (FTase) inhibitors as potential anticancer agents. nih.gov Researchers identified a potent class of inhibitors based on a 4-fold substituted ethylenediamine scaffold. The synthesis of these compounds utilized mono-N-Boc-ethylenediamine as a core building block. In a key step, the free amine of mono-N-Boc-ethylenediamine was sulfonylated with reagents like 1-methyl-1H-imidazole-4-sulfonyl chloride, directly leading to a structure analogous to this compound. nih.gov This was followed by further reactions, including arylation and alkylation, and eventual deprotection of the Boc group to complete the synthesis of the final inhibitors. nih.gov This work highlights how the ethylenediamine core, carefully manipulated using Boc and sulfonyl groups, is crucial for creating compounds that can interact with specific biological targets. nih.gov These intermediates are also valuable in developing drugs targeting neurological disorders and for creating linkers used in bioconjugation to attach drugs or imaging agents to biomolecules. chemimpex.comchemimpex.com

| Intermediate | Application Area | Example Research Finding |

| N-Boc-ethylenediamine | Anticancer Drug Development | Used as the core scaffold for a series of potent, ethylenediamine-based farnesyltransferase inhibitors. nih.gov |

| This compound (analogue) | Anticancer Drug Development | Formed by sulfonylation of N-Boc-ethylenediamine as a key step in the synthesis of farnesyltransferase inhibitors. nih.gov |

| N-Boc-ethylenediamine | Neurological Drug Development | Serves as a key intermediate in synthesizing pharmaceutical agents targeting neurological disorders. |

| N-Boc-ethylenediamine | Peptide-based Therapeutics | Used in the preparation of peptide derivatives and peptidomimetics for new therapeutic agents. chemimpex.com |

Design and Synthesis of Enzyme Inhibitors (e.g., Farnesyltransferase Inhibitors)

A significant application of N-Boc-ethylenediamine is in the creation of enzyme inhibitors, which are critical for therapeutic interventions. nih.gov This compound serves as a foundational scaffold for potent inhibitors of human farnesyltransferase (hFTase), an enzyme implicated in oncogenic Ras protein function. nih.govnih.gov The inhibition of FTase is a strategy to block the function of Ras oncoproteins, which has demonstrated anti-tumor activity in various models. nih.gov

Researchers have successfully developed a class of hFTase inhibitors based on a 4-fold substituted ethylenediamine scaffold. nih.govnih.gov The synthesis of these inhibitors highlights the utility of N-Boc-ethylenediamine as a starting material. The synthetic route involves a series of reactions where the unprotected amine of N-Boc-ethylenediamine is first arylated or sulfonylated. nih.gov Following this initial modification, the Boc-protecting group is removed, allowing for further derivatization of the newly freed amine through sulfonylation or reductive amination. nih.gov

This modular approach, enabled by the Boc-protected precursor, allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov By varying the substituents on the ethylenediamine core, inhibitors with high potency and selectivity have been identified. nih.gov For instance, compound 1f from one study emerged as a highly potent inhibitor with significant in vitro and whole-cell activity against hFTase. nih.govnih.gov

Table 1: Activity of a Potent Ethylenediamine-Based Farnesyltransferase Inhibitor

| Compound | hFTase IC₅₀ (nM) | H-Ras Processing IC₅₀ (nM) |

|---|---|---|

| 1f | 25 | 90 |

Data sourced from a study on ethylenediamine-based mammalian farnesyltransferase inhibitors. nih.govnih.gov

The structural simplicity and cost-effectiveness of the ethylenediamine core, accessed via N-Boc-ethylenediamine, greatly facilitate the optimization of lead inhibitors for potential anticancer agents. nih.gov

Development of Versatile Pharmaceutical Starting Materials

N-Boc-ethylenediamine is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of drugs targeting neurological and cardiovascular diseases. chemimpex.comchemimpex.com Its structure, featuring a protected amine, allows it to be incorporated into more complex molecules in a controlled manner. guidechem.com This is crucial in medicinal chemistry, where precise molecular architectures are required to achieve desired therapeutic effects. montclair.edu

The compound serves as a versatile building block for creating bioactive molecules and is frequently used in the synthesis of thyronamine (B1227456) derivatives and their analogs. guidechem.comchemicalbook.com The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for the sequential introduction of different functional groups. gneechem.com This selective reactivity is fundamental to modern synthetic strategies, enabling the efficient construction of complex pharmaceutical targets.

The synthesis of N-BOC-ethylenediamine itself can be achieved through the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), where one amino group is selectively protected. gneechem.comgoogle.com This straightforward process provides a reliable source of this valuable intermediate for pharmaceutical research and development. chemimpex.comgoogle.com

Ligands for Medicinal Chemistry Applications

In medicinal chemistry, N-Boc-ethylenediamine and its derivatives are employed in the preparation of ligands designed to interact with biological targets like G-protein coupled receptors and enzymes. chemimpex.commontclair.edu The ethylenediamine scaffold is a common motif in biologically active compounds, and the ability to selectively modify it is highly advantageous. montclair.edu

The precursor is also utilized in bioconjugation processes, where it acts as a linker to connect biomolecules with drugs or imaging agents. chemimpex.comchemimpex.com This application is vital for creating targeted therapies and diagnostic tools. Furthermore, its use extends to peptide and oligonucleotide synthesis, where it can be incorporated to introduce specific functionalities or structural constraints. chemicalbook.comaatbio.com The ability of the nitrogen atoms in the ethylenediamine core to form stable complexes with metal ions also opens avenues for its use in coordination chemistry relevant to medicinal applications. chemimpex.com

Applications in Catalysis and Materials Science

Beyond its pharmaceutical applications, the N-Boc-ethylenediamine scaffold is valuable in the fields of catalysis and materials science. Its derivatives are used to create ligands for metal catalysts and to functionalize materials for specific purposes. chemimpex.comchemimpex.com

Ligand Scaffolds in Electrocatalysis and Organocatalysis

Ethylenediamine derivatives serve as privileged scaffolds for a wide array of ligands used in both organocatalysis and electrocatalysis. researchgate.net In organocatalysis, chiral ethylenediamine-based structures are essential for constructing catalysts that can achieve high enantioselectivity in organic reactions. researchgate.net These scaffolds can participate in various catalytic cycles, including those involving enamine, iminium, and hydrogen-bonding interactions. researchgate.net

While direct research on this compound in this context is specific, the broader family of N-protected ethylenediamines is used to synthesize more complex ligands. chemimpex.com The Boc-protected intermediate allows for the stepwise construction of these ligands, ensuring the correct placement of functional groups necessary for catalytic activity. The nitrogen atoms in the scaffold can coordinate with transition metals, forming complexes that can act as catalysts in various chemical transformations. chemimpex.com

Modification of Nanoparticles for Catalytic Systems

Functionalized nanoparticles are an emerging class of catalysts that bridge the gap between homogeneous and heterogeneous catalysis. uni-muenster.de Modifying the surface of nanoparticles with organic molecules can enhance their catalytic activity, selectivity, and stability. uni-muenster.deresearchgate.net

N-Boc-ethylenediamine and related amine-functionalized molecules are ideal candidates for surface modification. The amine group can be anchored to the nanoparticle surface, creating a functionalized material. mdpi.com This surface modification can improve the dispersion of the nanoparticles and influence the electronic properties of the catalytic sites. mdpi.com For example, amine-functionalized supports have been used to immobilize palladium nanoparticles for hydrogenation reactions, showing increased catalytic activity and recyclability. mdpi.com The ability to tune the properties of nanoparticles through surface functionalization is critical for developing advanced and efficient catalytic systems for a range of industrial and chemical processes. uni-muenster.demdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Development of Environmentally Benign Synthetic Routes for Diamine Derivatives

The synthesis of diamine derivatives, the foundational structures for molecules like N-BOC-N'-Mesyl ethylenediamine (B42938), is increasingly shifting towards more sustainable methods. Traditional routes often involve harsh conditions and hazardous reagents. In contrast, environmentally benign approaches aim to reduce waste and toxicity from the outset.

A key strategy involves the selective protection of symmetrical diamines. A facile, one-pot method for the mono-Boc protection of various diamines has been developed, which involves the sequential addition of one mole of hydrochloric acid (HCl) and one mole of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), followed by neutralization. This procedure is cost-effective and applicable to a multigram scale, avoiding the need for extensive chromatographic purification. bioorg.orgresearchgate.net The initial protonation of one amine group deactivates it towards the Boc-anhydride, allowing for selective protection of the free amine. bioorg.org

Another green approach focuses on the synthesis of sulfonamides, the second key functional group in the target molecule. Eco-friendly methods for synthesizing sulfonamide derivatives have been developed using water as a solvent and sodium carbonate as an HCl scavenger, which eliminates the need for toxic organic solvents and bases. mdpi.comresearchgate.net The isolation of the product often requires only simple filtration, aligning with the principles of green chemistry by minimizing waste and simplifying workup procedures. mdpi.com Research has also demonstrated solvent-free mechanochemical methods for sulfonamide synthesis, which involve a one-pot, two-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O). This protocol features a tandem oxidation-chlorination followed by amination and avoids harsh conditions. rsc.org

The following table summarizes different approaches for the mono-Boc protection of ethylenediamine, a crucial step in the synthesis of the target compound.

| Method | Reagents | Solvent | Key Advantages |

| Sequential Acid/Boc₂O Addition | 1. HCl 2. (Boc)₂O 3. NaOH | Methanol (B129727)/Water | High yield, cost-effective, scalable, avoids chromatography. bioorg.org |

| Direct Reaction | (Boc)₂O | Dichloromethane (B109758) | Simpler one-step addition, but may require careful control of stoichiometry to avoid di-protection. derpharmachemica.com |

| Me₃SiCl as HCl Source | 1. Me₃SiCl 2. (Boc)₂O 3. NaOH | Methanol | "One-pot" procedure, good yields for a range of diamines. scielo.org.mx |

This table is generated based on data from the text to provide an interactive overview of different synthetic methods.

Application of Heterogeneous and Recyclable Catalytic Systems

The principle of catalysis, particularly using recyclable heterogeneous catalysts, is central to green chemistry as it minimizes waste by replacing stoichiometric reagents. researchgate.net In the context of synthesizing N-BOC-N'-Mesyl ethylenediamine, such catalysts can be applied to both the N-Boc protection step and the sulfonamide formation.

For the N-tert-butoxycarbonylation of amines, solid base resins like Amberlyst® A21 have been employed as reusable heterogeneous catalysts under solvent-free conditions. This method offers several advantages, including operational simplicity, short reaction times, high conversions, and reusability of the catalyst, making the process more sustainable. researchgate.net Similarly, nano-Fe₃O₄ has been used as an efficient, green, and reusable magnetic catalyst for N-Boc protection, allowing for easy separation of the catalyst from the reaction mixture using an external magnet.

In sulfonamide synthesis, recyclable catalysts are also gaining prominence. While many sulfonylation reactions rely on traditional methods, research into catalytic approaches is growing. For instance, novel transition bimetal-organic frameworks (MOFs), such as Mn/Co-MOFs, have been described as recyclable catalysts for the oxidative coupling of amines, a related transformation. dntb.gov.ua The development of cooperative catalytic systems, for example using Rhodium/N-Xantphos, has been shown to be effective in hydroaminomethylation reactions, and the ionic nature of the catalyst allows for its recovery and recycling for multiple runs without loss of activity. nih.gov

The table below illustrates examples of recyclable catalysts used in reactions relevant to the synthesis of protected amines.

| Reaction Step | Catalyst | Catalyst Type | Key Features |

| N-Boc Protection | Amberlyst® A21 | Solid Base Resin | Solvent-free conditions, reusable, mild. researchgate.net |

| Hydroaminomethylation | Rh/N-Xantphos with co-catalyst | Homogeneous (recyclable) | High reactivity, catalyst recovery via ionic nature. nih.gov |

| Oxidative Coupling | Mn/Co-MOF | Metal-Organic Framework | Heterogeneous, recyclable, mild conditions. dntb.gov.ua |

This table is generated based on data from the text to provide an interactive overview of recyclable catalytic systems.

Utilization of Green Solvents and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and toxicity. Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, solvent-free conditions.

For the synthesis of sulfonamides, significant progress has been made in replacing traditional volatile organic compounds (VOCs). Water is an ideal green solvent due to its non-toxicity, availability, and safety. tandfonline.com Methods have been developed for sulfonamide synthesis where water, in combination with a simple base like sodium carbonate, serves as the reaction medium. mdpi.comresearchgate.net Other sustainable solvents explored for sulfonamide synthesis include ethanol, glycerol, and deep eutectic solvents (DESs). researchgate.net One strategy involves the in-situ generation of sulfonyl chlorides from thiols followed by reaction with amines in these green media, featuring a simple, filtration-only workup. researchgate.net

In the N-Boc protection step, catalyst-free methods using water-acetone mixtures have been described, providing excellent yields in short reaction times. nih.gov Furthermore, solvent-free approaches for N-Boc protection have been successfully developed, either by running the reaction neat or by using reusable solid catalysts, which completely eliminates solvent waste. researchgate.netresearchgate.net

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, aligning well with green chemistry principles. These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and the potential for automation and telescoped multi-step synthesis, which can reduce waste and energy consumption. semanticscholar.orgnih.gov

For the synthesis of mono-protected diamines, a key intermediate for this compound, continuous flow methods have proven highly effective. Aliphatic diamines have been successfully mono-protected with N-Boc, N-Fmoc, and N-Ddiv groups using a simple tubular flow reactor, providing direct, multigram access to these valuable building blocks with high productivity. semanticscholar.org

Flow chemistry is also particularly well-suited for reactions that are difficult or hazardous to scale up in batch mode. The precise control over temperature and residence time can be leveraged for selective reactions, such as the thermal deprotection of N-Boc groups. Recent studies have shown that selective deprotection of bis-Boc protected diamines to their mono-Boc counterparts can be achieved with excellent conversion and yield in a continuous flow reactor by carefully controlling the temperature. acs.org This level of control is difficult to achieve in a large batch reactor, highlighting a key advantage of continuous processing for improving the selectivity and efficiency of reactions involving protecting groups. acs.org

Integration of Biocatalysis for Enhanced Selectivity and Reduced Waste

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can significantly reduce waste and the need for protecting groups. nih.gov

In the context of diamine synthesis, biocatalytic routes are being explored as a sustainable alternative to petroleum-based chemical methods. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, are being engineered to produce diamines from renewable raw materials. nih.gov For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase is an enzyme that has been investigated for its ability to catalyze the enantioselective hydroamination of fumarate (B1241708) with various amines, demonstrating the potential for enzymatic C-N bond formation. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing N-BOC-N'-Mesyl ethylenediamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential protection and functionalization steps. First, ethylenediamine is Boc-protected using tert-butoxycarbonyl anhydride (Boc₂O) in pyridine and dichloromethane (DCM) at room temperature . Mesylation is then performed using mesyl chloride (MsCl) in pyridine to introduce the sulfonyl group. Critical parameters include reaction time (1–3 hours for mesylation) and solvent choice (DCM or DMSO for solubility optimization). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>85%) .

Q. What safety precautions are necessary when handling ethylenediamine derivatives like this compound?

- Methodological Answer : Ethylenediamine derivatives are classified as Skin Corrosion Category 1B (H314) and Skin Sensitization Category 1 (H317) . Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Spills should be neutralized with weak acids (e.g., acetic acid) before disposal. Storage requires inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms Boc and mesyl group integration (e.g., Boc methyl protons at δ 1.4 ppm, mesyl SO₃ resonance at δ 3.3 ppm) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% target compound) .

Advanced Research Questions

Q. How does the introduction of mesyl and Boc groups affect the reactivity of ethylenediamine in subsequent reactions?

- Methodological Answer :

- Mesyl Group : Enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) .

- Boc Group : Provides steric hindrance, directing regioselectivity in multi-step syntheses. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without disrupting the mesyl group .

- Case Study : In triazole alkylation, mesyl groups improve reaction yields by stabilizing transition states via electron-withdrawing effects .

Q. What analytical techniques are critical for resolving data contradictions in the characterization of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves ambiguous NMR/IR assignments by providing atomic-level structural data (e.g., bond angles, torsion angles) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) distinguishes between isobaric species (e.g., C₈H₁₇N₂O₄S⁺ requires m/z 237.0909) .

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational simulations (DFT-optimized structures) to validate spectral assignments .

Q. How can computational methods be applied to predict the coordination behavior of this compound in metal complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ligand-binding energies and frontier molecular orbitals (HOMO/LUMO) to predict metal-ligand stability (e.g., Co³⁺ or Cu²⁺ complexes) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on coordination geometry using software like Gaussian or ORCA .

- Case Study : Ethylenediamine derivatives show higher chelation affinity for transition metals compared to aliphatic amines due to lone-pair delocalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.